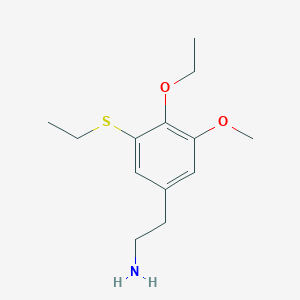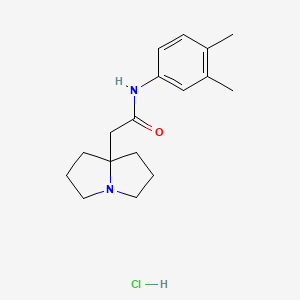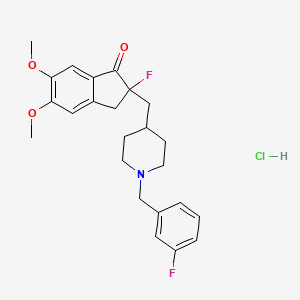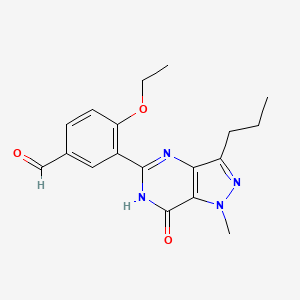
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinoethylamino group, a hydroxyphenyl group, and a pyridazine ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholinoethylamino Group: This step involves the reaction of the pyridazine intermediate with morpholine and ethylamine under specific conditions to introduce the morpholinoethylamino group.
Attachment of the Hydroxyphenyl Group: This is usually done through a substitution reaction where a hydroxyphenyl group is introduced to the pyridazine ring.
Formation of the Dihydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methyl-6-(3-hydroxyphenyl)pyridazine: Lacks the morpholinoethylamino group, making it less versatile.
3-(2-Aminoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine: Similar structure but with an aminoethylamino group instead of morpholinoethylamino.
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine:
Uniqueness
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholinoethylamino and hydroxyphenyl groups allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
86663-19-6 |
|---|---|
分子式 |
C17H24Br2N4O2 |
分子量 |
476.2 g/mol |
IUPAC名 |
3-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol;dihydrobromide |
InChI |
InChI=1S/C17H22N4O2.2BrH/c1-13-11-16(14-3-2-4-15(22)12-14)19-20-17(13)18-5-6-21-7-9-23-10-8-21;;/h2-4,11-12,22H,5-10H2,1H3,(H,18,20);2*1H |
InChIキー |
ZVCVGRVTJUPCFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC(=CC=C3)O.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)


